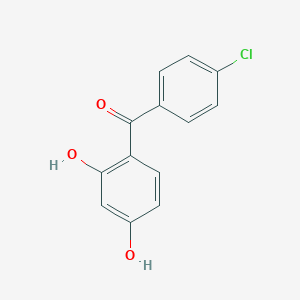
(4-氯苯基)(2,4-二羟基苯基)甲苯酮
货号 B174926
CAS 编号:
18239-10-6
分子量: 248.66 g/mol
InChI 键: OKCRKLJFFOUPLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Molecular Structure Analysis
The crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone has been determined . The compound crystallizes in the monoclinic space group P2 1 with unit cell parameters a = 6.5465(9) Å, b = 8.0647(11) Å, c = 10.8476(15) Å, β = 105.591(3)°, and V = 551.63(13) Å 3 .科学研究应用
合成和反应性:
- (4-氯苯基)(1-氧代-1λ4-苯并[b]噻吩-2-基)甲苯酮被合成,并被发现可以在特定条件下发生迈克尔型亲核加成硫和氧含有亲核试剂,表明具有复杂有机合成的潜力 (Pouzet 等人,1998 年).
- 另一项研究探索了 (4-氯苯基)(2-羟基-3,3-二甲基-2,3-二氢吲哚-1-基)甲苯酮与芳基胺的反应,导致二氢吲哚并[1,2-c]喹唑啉衍生物的形成,突出了其在有机合成中的反应性 (Harano 等人,2007 年).
结构和分子研究:
- 研究了芳环之间面与面相互作用在 1-苯甲酰-2-羟基吲哚啉衍生物与苯形成包合物中的作用,其中 (4-硝基苯基和 4-氯苯基)(2-羟基-3,3-二甲基吲哚-1-基)甲苯酮用作包合物主体,有助于我们理解分子相互作用 (Eto 等人,2011 年).
抗氧化特性:
- 合成了一种衍生物 (3,4-二羟基苯基)(2,3,4-三羟基苯基)甲苯酮及其溴代衍生物,并对其抗氧化活性进行了评估。这些化合物显示出有效的自由基清除和潜在的抗氧化特性 (Çetinkaya 等人,2012 年).
动力学和热学性质:
- 研究了衍生自 (4-乙酰氧基苯基)-(氯苯基)-甲苯酮的异构体的动力学、极性和热学性质,揭示了这些化合物的理化性质的重要见解 (Saiz 等人,1996 年).
杂环化和衍生物形成:
- 一项研究证明了在缩合反应中使用 1-(2,4-二羟基苯基)乙酮导致杂环化形成异黄酮,扩大了在化学合成中的潜在应用 (Moskvina 等人,2015 年).
光稳定性和环境行为:
- 在水溶液中研究了相关化合物二苯甲酮-8 (BP8) 的环境归宿和行为。这项研究有助于理解此类化合物的环境影响和稳定性 (Santos 和 Esteves da Silva,2019 年).
属性
IUPAC Name |
(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRKLJFFOUPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone | |
Synthesis routes and methods
Procedure details


To a stirred solution of 4-chlorobenzoyl chloride (1.0 g, 5.8 mmol) and 1-chloro-3-methoxybenzene(823.7 mmol) in CH2Cl2 (150 mL) at 0° C. was added AlCl3 (841.5 mg, 6.4 mmol). The reaction mixture was warmed to room temperature. After 12h the reaction mixture was poured into aq. NaHCO3 and extracted with CH2Cl2 (twice). The combined extracts were washed with brine, dried over Na2SO4, and concentrated in vaccuo to provide the crude product. Purification by silica gel chromatography provided (2-chloro-4-methoxyphenyl)(4-chlorophenyl)methanone(1.1 g, 4.1 mmol). (2-Chloro-4-methoxyphenyl)(4-chlorophenyl)methanone was dissolved in AcOH (60 mL) and 49% HBr (60 mL) was added. After 12h at 90° C. all volatiles were evaporated in vaccuo to afford (4-chlorophenyl)(2,4-dihydroxyphenyl)methanone in quantitative yield. This was dissolved in MeOH (30 mL) and THF (6 mL) and cooled to 0° C. Into the reaction mixture NaBH4 (235.5 mg, 6.2 mmol) was added. After 30 minutes the reaction was quenched with aq. NH4Cl and extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4, and concentrated in vaccuo. Without purification this was subjected to alkylation with 1,8-dibromoocatane (3.3 g, 12.3 mmol) and K2CO3 (1.7 g, 12.3 mmol) in DMF (45 mL). After 12h the reaction mixture was diluted with water (150 mL) and water phase was extracted with EtOAc (twice). The combined organic phase was washed with brine, dried over Na2SO4, and concentrated in vaccuo to give the crude product. Purification by silica gel chromatography provided (4-(8-bromooctyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.6 g, 3.5 mmol). To a stirred solution of (4-(8-bromooctyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.6 g, 3.5 mmol) in THF (25 mL) was added N-methylprop-2-en-1-amine (746 mg, 10.5 mmol) and NaHCO3 (11.0 mmol). After 36h at room temperature the reaction mixture was filtered through a glass-filter. The filtrate was evaporated in vaccuo. Purification by silica gel chromatography provided (4-(8-(allyl(methyl)amino)octyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.5 g, 3.3 mmol); 1H-NMR (300 MHz, CDCl3); 7.29-7.17 ppm (m, 5H), 6.84 (d, J=10.1 Hz, 1H), 6.74 (s, 1H), 5.98-5.80 (m, 2H), 5.31-5.15 (m, 2H), 3.85 (t, J=7.6 Hz, 2H), 3.20-3.08 (m, 2H), 2.58-2.40 (m, 2H), 2.35 (s, 3H), 1.77-1.45 (m, 4H), 1.32-1.15 (m, 8H); 13C—NMR (75 MHz, CDCl3) 156.3 ppm, 138.3, 134.2, 131.8, 130.0, 129.6, 129.3, 116.2, 74.5, 68.8, 60.4, 43.8, 57.0, 29.6, 29.3, 28.1, 27.3, 25.9; ESI-MS calcd for C25H34Cl2NO2 [M+H]+: 450.2. found 450.2.
Name
(2-Chloro-4-methoxyphenyl)(4-chlorophenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


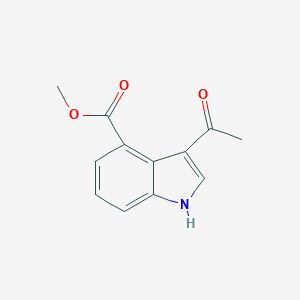

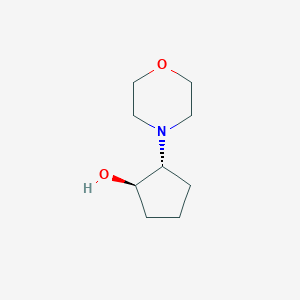


![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)
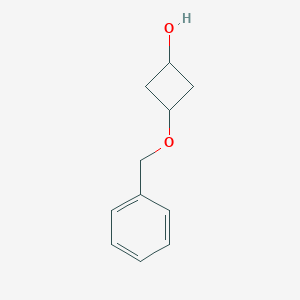
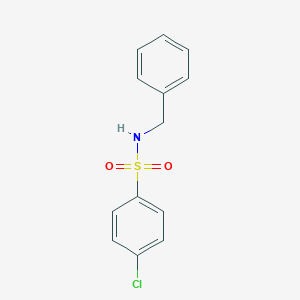
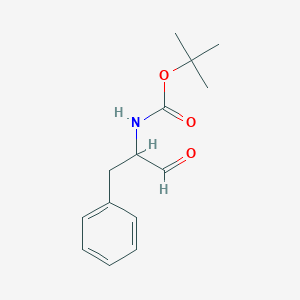
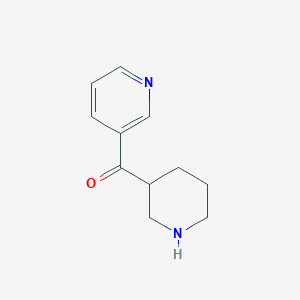
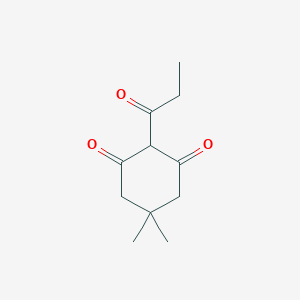
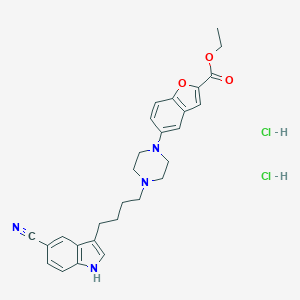
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)